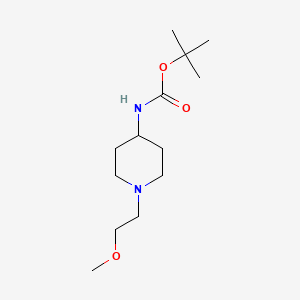
tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C13H26N2O3 . It has a molecular weight of 258.36 . This compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Mécanisme D'action
Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibiting neuronal activity and preventing seizures. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. In animal models of epilepsy, this compound has been shown to reduce the frequency and severity of seizures. In models of ischemic stroke, this compound has been shown to reduce the extent of brain damage and improve neurological function. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is its high potency and selectivity for GABA(A) receptors and voltage-gated sodium channels. This makes it a valuable tool for studying the role of these ion channels and receptors in various experimental models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for research on tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate. One area of interest is the development of novel drugs based on the this compound scaffold for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying the role of ion channels and receptors in various experimental models. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.
Applications De Recherche Scientifique
Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting ion channels and receptors. In neuroscience, this compound has been used to study the role of ion channels and receptors in the regulation of neuronal excitability and synaptic transmission.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUAIAFWNKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)
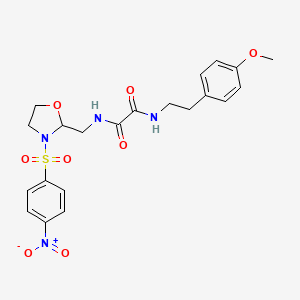
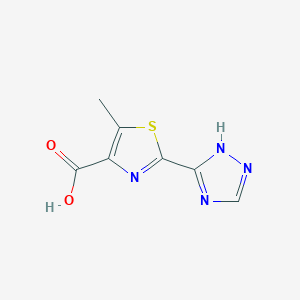

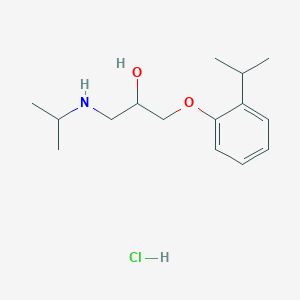
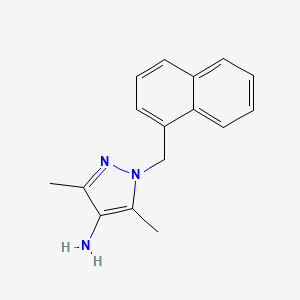


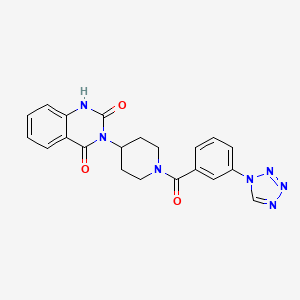
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
![3-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B2853084.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)


